1D-myo-inositol 1,3,4,6-tetrakisphosphate
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Overview
Description
1D-myo-inositol 1,3,4,6-tetrakisphosphate (IP4) is a small molecule that plays a crucial role in various cellular processes. It is a member of the inositol phosphate family and is involved in signal transduction pathways in both plants and animals. IP4 is synthesized through a complex series of enzymatic reactions, and its biological functions are still being studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Pathways : 1D-myo-inositol 1,3,4,6-tetrakisphosphate can be synthesized from myo-inositol 1,4,5-trisphosphate in rat brain homogenates. This synthesis is catalyzed by soluble kinase activities and is a part of a pathway leading to myo-inositol 1,3,4,5,6-pentakisphosphate (Stephens et al., 1988).
NMR Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze 1D-myo-inositol 1,3,4,6-tetrakisphosphate and other phosphorylated myo-inositols, providing detailed chemical identification and characterization (Cerdán et al., 1986).
Biological Functions and Cellular Signaling
Second Messenger Roles : It is suggested that 1D-myo-inositol 1,3,4,6-tetrakisphosphate acts as a second messenger in cellular signaling pathways. This role is emphasized by its rapid formation following muscarinic receptor stimulation in rat cortical slices (Batty et al., 1985).
Regulation of Calcium Mobilization : 1D-myo-inositol 1,3,4,6-tetrakisphosphate is involved in the regulation of calcium mobilization in cells. This process is crucial for various cellular functions and signaling pathways (Mills et al., 1993).
Therapeutic Implications and Disease Research
- Therapeutic Potential in Disease States : The regulation of plasma membrane Ca2+-activated chloride channels by 1D-myo-inositol 1,3,4,6-tetrakisphosphate may have implications for treating conditions like diabetic nephropathy and cystic fibrosis (Ismailov et al., 1996).
Molecular Synthesis and Derivatives
- Synthesis of Analogues : The synthesis of myo-inositol 1,3,4,5-tetrakisphosphate analogues from deoxy myo-inositol precursors has been investigated. Such analogues can be used for in vivo evaluations and may provide insights into the functional roles of these molecules (Dubreuil et al., 1999).
properties
CAS RN |
110298-84-5 |
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Product Name |
1D-myo-inositol 1,3,4,6-tetrakisphosphate |
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+ |
InChI Key |
ZAWIXNGTTZTBKV-IUHIMVDQSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
synonyms |
chiro-inositol 1,3,4,6-tetrakisphosphate inositol-1,3,4,6-tetrakisphosphate inositol-1,3,4,6-tetraphosphate Ins-1,3,4,6-P4 myo-inositol 1,3,4,6-tetrakisphosphate myo-inositol-1,3,4,6-tetrakisphosphate myo-ITP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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